Tribromo(3,3,3-trifluoropropyl)silane is a silane compound characterized by the presence of three bromine atoms and a trifluoropropyl group attached to a silicon atom. This compound is part of a broader class of organosilicon compounds that are utilized for various applications in materials science and chemistry. The trifluoropropyl group enhances the compound's hydrophobicity and chemical stability, making it suitable for use in specialized coatings and surface treatments.
This compound can be synthesized through various chemical reactions involving silicon and fluorinated organic compounds. It is commercially available from chemical suppliers such as Sigma-Aldrich and TCI Chemicals, which provide detailed specifications and safety data for handling and application.
Tribromo(3,3,3-trifluoropropyl)silane belongs to the category of organosilicon compounds, specifically silanes with halogen substituents. It is classified as a hazardous material due to its flammability and potential health risks associated with exposure.
The synthesis of tribromo(3,3,3-trifluoropropyl)silane typically involves the bromination of 3,3,3-trifluoropropylsilane. This can be achieved through electrophilic substitution reactions where bromine is introduced to the silicon atom in the presence of appropriate solvents and catalysts.
Tribromo(3,3,3-trifluoropropyl)silane has a molecular formula of . The structure features a silicon atom bonded to three bromine atoms and a trifluoropropyl group.
C(C(F)(F)F)CC[Si](Br)(Br)Br
Tribromo(3,3,3-trifluoropropyl)silane can undergo various chemical reactions typical of silanes:
The mechanism by which tribromo(3,3,3-trifluoropropyl)silane acts primarily involves its reactivity as a silylating agent. When applied to surfaces, it forms covalent bonds with hydroxyl groups present on substrates, thereby enhancing hydrophobic properties.
Tribromo(3,3,3-trifluoropropyl)silane finds applications in several scientific fields:
This compound's unique properties make it valuable in advanced materials science applications, particularly where moisture resistance is crucial.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0